1-(4-chlorobenzyl)-N'-[(E)-naphthalen-1-ylmethylidene]-1H-pyrazole-3-carbohydrazide
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Overview
Description
1-(4-CHLOROBENZYL)-N’~3~-[(E)-1-(1-NAPHTHYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chlorobenzyl group, a naphthylmethylidene moiety, and a pyrazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-(4-CHLOROBENZYL)-N’~3~-[(E)-1-(1-NAPHTHYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.
Formation of the Naphthylmethylidene Moiety: The naphthylmethylidene moiety can be formed through a condensation reaction between 1-naphthaldehyde and a hydrazide derivative.
Final Assembly: The final compound is obtained by coupling the pyrazole ring with the chlorobenzyl and naphthylmethylidene moieties under appropriate reaction conditions.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-CHLOROBENZYL)-N’~3~-[(E)-1-(1-NAPHTHYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Condensation: The compound can undergo condensation reactions with various aldehydes or ketones to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., acids, bases), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-(4-CHLOROBENZYL)-N’~3~-[(E)-1-(1-NAPHTHYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROBENZYL)-N’~3~-[(E)-1-(1-NAPHTHYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and modulating cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(4-CHLOROBENZYL)-N’~3~-[(E)-1-(1-NAPHTHYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE can be compared with other similar compounds, such as:
1-(4-METHYLBENZYL)-N’~3~-[(E)-1-(1-NAPHTHYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE: This compound has a methyl group instead of a chlorobenzyl group, which may result in different chemical and biological properties.
1-(4-FLUOROBENZYL)-N’~3~-[(E)-1-(1-NAPHTHYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE: The presence of a fluorobenzyl group may influence the compound’s reactivity and biological activity.
1-(4-BROMOBENZYL)-N’~3~-[(E)-1-(1-NAPHTHYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE: The bromobenzyl group may impart different physicochemical properties compared to the chlorobenzyl group.
The uniqueness of 1-(4-CHLOROBENZYL)-N’~3~-[(E)-1-(1-NAPHTHYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE lies in its specific combination of functional groups, which may result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C22H17ClN4O |
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Molecular Weight |
388.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-[(E)-naphthalen-1-ylmethylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C22H17ClN4O/c23-19-10-8-16(9-11-19)15-27-13-12-21(26-27)22(28)25-24-14-18-6-3-5-17-4-1-2-7-20(17)18/h1-14H,15H2,(H,25,28)/b24-14+ |
InChI Key |
PAJOBGHMBCKQDR-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=NN(C=C3)CC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=NN(C=C3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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